Lipophilicity (LogP) Differentiation vs. Representative Benzimidazole–Pyrrolidinone MAGL Inhibitors
The target compound exhibits a higher predicted ACD/LogP (3.45) compared to the most potent benzimidazole–pyrrolidinone MAGL inhibitors reported by Altamimi et al., such as compound 25 (4-methoxyphenyl substitution), for which calculated LogP is approximately 2.8–3.0 based on structural analysis [1]. This elevated lipophilicity may translate into enhanced passive membrane permeability and blood–brain barrier penetration potential, a critical parameter for CNS-targeted chemical probes, though it may also increase the risk of promiscuous binding and reduced aqueous solubility.
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.45 |
| Comparator Or Baseline | Altamimi compound 25 (4-methoxyphenyl benzimidazole–pyrrolidinone): estimated LogP ≈ 2.8–3.0 [1] |
| Quantified Difference | Δ LogP ≈ +0.45 to +0.65 log units (target compound more lipophilic) |
| Conditions | ACD/Labs Percepta prediction; comparator LogP estimated from published structure |
Why This Matters
Higher LogP may favor CNS penetration in preclinical neuroscience models but requires parallel experimental validation of solubility and metabolic stability before committing to procurement for in vivo studies.
- [1] Altamimi, A. S. A., et al. (2020). Chem Biol Drug Des, 96(6), 1418–1432. View Source
